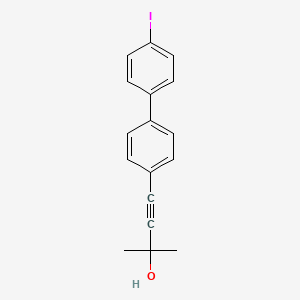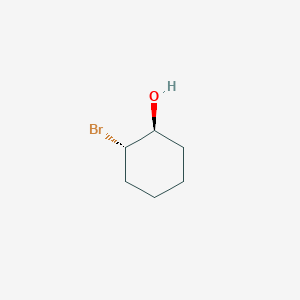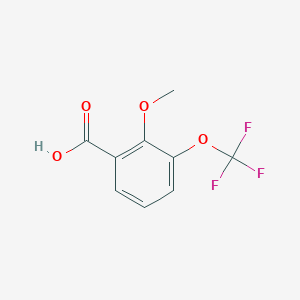![molecular formula C19H13ClFN3OS B12817076 5-Amino-4-[4-(4-chloro-phenyl)-thiazol-2-yl]-1-(4-fluoro-phenyl)-1,2-dihydro-pyrrol-3-one](/img/structure/B12817076.png)
5-Amino-4-[4-(4-chloro-phenyl)-thiazol-2-yl]-1-(4-fluoro-phenyl)-1,2-dihydro-pyrrol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-4-(4-(4-chlorophenyl)thiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound that features a unique combination of functional groups, including an amino group, a thiazole ring, and a pyrrolone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-(4-(4-chlorophenyl)thiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-chlorobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide.
Coupling with Fluorophenyl Group: The thiazole intermediate is then coupled with 4-fluoroaniline using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired thiazole-fluorophenyl intermediate.
Formation of the Pyrrolone Ring: The final step involves the cyclization of the thiazole-fluorophenyl intermediate with an appropriate amine and a carbonyl source under acidic conditions to form the pyrrolone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-4-(4-(4-chlorophenyl)thiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the pyrrolone ring can be reduced to form alcohol derivatives.
Substitution: The halogen atoms (chlorine and fluorine) can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
5-Amino-4-(4-(4-chlorophenyl)thiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structural features.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 5-Amino-4-(4-(4-chlorophenyl)thiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Chlorophenyl)thiazole Derivatives: Compounds with similar thiazole rings but different substituents.
1-(4-Fluorophenyl)pyrrol-3-one Derivatives: Compounds with similar pyrrolone rings but different substituents.
Uniqueness
5-Amino-4-(4-(4-chlorophenyl)thiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C19H13ClFN3OS |
|---|---|
Peso molecular |
385.8 g/mol |
Nombre IUPAC |
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-5-imino-2H-pyrrol-3-ol |
InChI |
InChI=1S/C19H13ClFN3OS/c20-12-3-1-11(2-4-12)15-10-26-19(23-15)17-16(25)9-24(18(17)22)14-7-5-13(21)6-8-14/h1-8,10,22,25H,9H2 |
Clave InChI |
JTCJDHPABNZSME-UHFFFAOYSA-N |
SMILES canónico |
C1C(=C(C(=N)N1C2=CC=C(C=C2)F)C3=NC(=CS3)C4=CC=C(C=C4)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-((dimethylamino)methyl)-1H-benzo[d]imidazol-5-ol](/img/structure/B12816993.png)



![1,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol](/img/structure/B12817022.png)
![2-[(S)-2-amino-3-(3-fluoro-phenyl)-propyl]isoindole-1,3-dione trifluoroacetic acid salt](/img/structure/B12817023.png)





![N2,N2,1-Trimethyl-1H-benzo[d]imidazole-2,5-diamine](/img/structure/B12817060.png)

![4,6-Dibromobenzo[d]isoxazole](/img/structure/B12817069.png)
